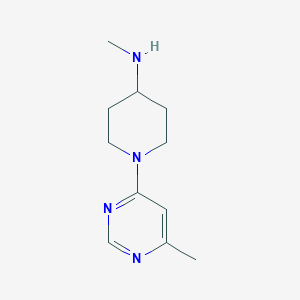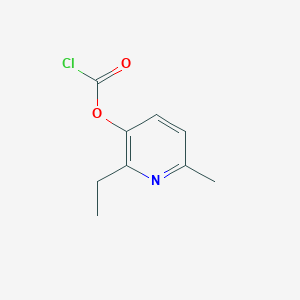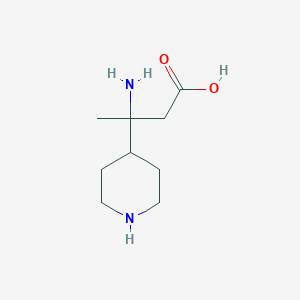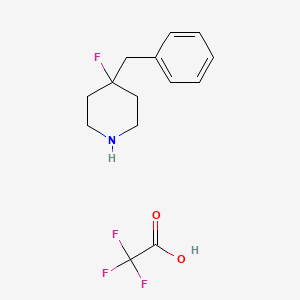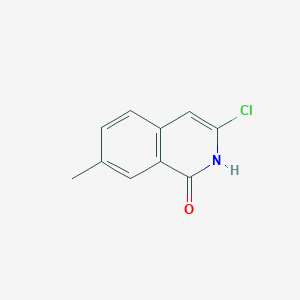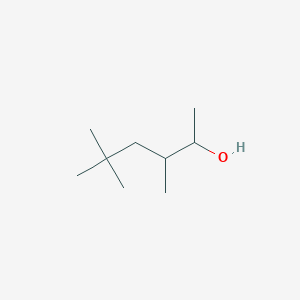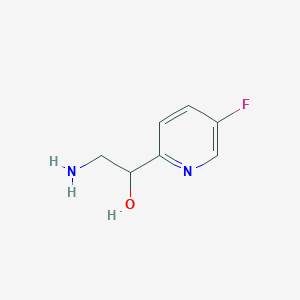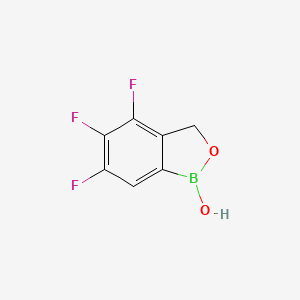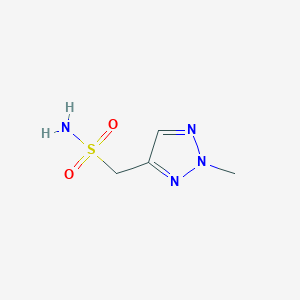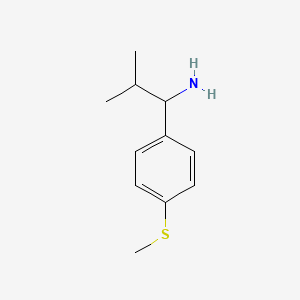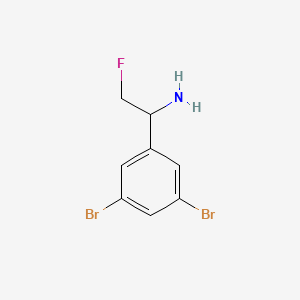
1-(2,3,4-Trichlorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Trichlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8Cl3N It is a derivative of phenylethylamine, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trichlorophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichlorobenzaldehyde with nitromethane to form 2,3,4-trichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
1-(2,3,4-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines with different functional groups.
科学的研究の応用
1-(2,3,4-Trichlorophenyl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and targets involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure but with two chlorine atoms.
1-(3,4-Dichlorophenyl)ethan-1-amine: Similar structure but with chlorine atoms at different positions.
1-(2,3,5-Trichlorophenyl)ethan-1-amine: Similar structure but with chlorine atoms at different positions.
Uniqueness
1-(2,3,4-Trichlorophenyl)ethan-1-amine is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to other similar compounds.
特性
分子式 |
C8H8Cl3N |
|---|---|
分子量 |
224.5 g/mol |
IUPAC名 |
1-(2,3,4-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3 |
InChIキー |
UQXMKRKFGMFXPO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
